molecular formula C9H11ClFNO B1407219 3-(4-Chloro-3-fluorophenoxy)propan-1-amine CAS No. 1321581-32-1

3-(4-Chloro-3-fluorophenoxy)propan-1-amine

Cat. No. B1407219
CAS RN: 1321581-32-1
M. Wt: 203.64 g/mol
InChI Key: UVXMGLUKWMWBTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenol (4-chloro-3-fluorophenol) with a suitable alkyl halide (1-bromo-3-chloropropane) in the presence of a base. This would form the ether linkage. The resulting compound could then be reacted with ammonia to replace the halide with an amine group .


Molecular Structure Analysis

The molecule contains a phenyl ring, which is a planar, aromatic structure. Attached to this ring via an ether linkage is a three-carbon chain ending in an amine group. The presence of the chlorine and fluorine atoms on the phenyl ring will have an impact on the electronic distribution in the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

As an amine, this compound would be expected to participate in reactions typical of amines, such as acid-base reactions. The ether linkage could potentially be cleaved under acidic conditions. The presence of the halogens on the phenyl ring may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an amine, it would be expected to form hydrogen bonds, which could influence its solubility in water and other solvents. The presence of the halogens could also affect its properties .

Scientific Research Applications

Synthesis and Properties

  • A study explored the synthesis of hexadentate N3O3 amine phenol ligands, which are reduction products of Schiff bases derived from reactions involving similar compounds to 3-(4-Chloro-3-fluorophenoxy)propan-1-amine (Liu, Wong, Rettig, & Orvig, 1993).
  • Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, related to this compound, were synthesized and found to have significant antimicrobial properties (Jafarov et al., 2019).

Applications in Materials Science

  • Phloretic acid, similar in structure to this compound, has been used to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, suggesting potential applications in materials science (Trejo-Machin et al., 2017).

Photopolymerization

  • Research on 1-halogeno-4-propoxythioxanthones, which share functional group similarities with this compound, revealed their high photoinitiation activity, hinting at potential applications in photopolymerization processes (Allen et al., 1994).

Chemical Reactions and Mechanisms

  • A study on the amination of 4-fluorophenol with diazenes, involving reactions similar to those that might include this compound, demonstrated a complete removal of the fluorine atom, suggesting interesting chemical reactivity (Bombek, Požgan, Kočevar, & Polanc, 2004).
  • Investigations into the substitution of 1,1-dicyano-2-p-dimethylaminophenyl-2-halogenoethylenes by anilines highlighted the influence of halogen elements and amine catalysis in chemical reactions, relevant to compounds like this compound (Rappoport & Ta-Shma, 1971).

Corrosion Inhibition

  • Amines similar to this compound have been studied for their corrosion inhibition properties on mild steel in acidic media, suggesting applications in corrosion prevention (Boughoues et al., 2020).

Future Directions

The potential uses of this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields such as medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

3-(4-chloro-3-fluorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXMGLUKWMWBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCN)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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